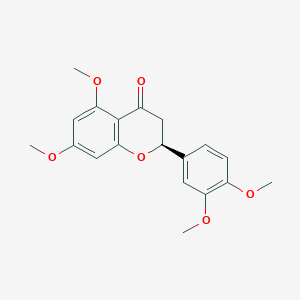
(2s)-5,7,3',4'-Tetramethoxyflavanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-5,7,3’,4’-Tetramethoxyflavanone is a flavonoid compound characterized by the presence of four methoxy groups attached to its flavanone backbone. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,7,3’,4’-Tetramethoxyflavanone typically involves the methylation of flavanone precursors. One common method is the methylation of 5,7,3’,4’-tetrahydroxyflavanone using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of (2S)-5,7,3’,4’-Tetramethoxyflavanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2S)-5,7,3’,4’-Tetramethoxyflavanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of dihydroflavanones.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavanones.
Substitution: Thiolated or aminated flavonoid derivatives.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other complex flavonoid derivatives.
Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.
Medicine: Explored for its anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
作用机制
The mechanism of action of (2S)-5,7,3’,4’-Tetramethoxyflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Properties: It induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like PI3K/Akt and MAPK.
相似化合物的比较
Similar Compounds
(2S)-Naringenin: A dihydro-flavonoid with similar antioxidant properties but fewer methoxy groups.
(2S)-Hesperetin: Another flavonoid with similar biological activities but different substitution patterns on the flavanone backbone.
Uniqueness
(2S)-5,7,3’,4’-Tetramethoxyflavanone is unique due to its four methoxy groups, which enhance its lipophilicity and potentially its bioavailability. This structural feature may also contribute to its distinct biological activities compared to other flavonoids.
属性
分子式 |
C19H20O6 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
(2S)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,15H,10H2,1-4H3/t15-/m0/s1 |
InChI 键 |
FPXNMRFTZWGJIT-HNNXBMFYSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















